molecular formula C31H42N4O3S B12541556 Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-

Cat. No.: B12541556
M. Wt: 550.8 g/mol
InChI Key: HLMWNBIZKQIDFC-VPUSJEBWSA-N
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Description

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzo[b]thiophene core, a carboxamide group, and various substituents, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- typically involves multiple steps, including the formation of the benzo[b]thiophene core and subsequent functionalization. One common method involves the Fiesselmann thiophene synthesis, which includes the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides . This is followed by treatment with various reagents to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzo[b]thiophene core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate amyloid beta aggregation by interacting with the amyloid beta peptide and altering its aggregation kinetics . This interaction is believed to involve the binding of the compound to specific sites on the peptide, thereby inhibiting or accelerating its aggregation.

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]- can be compared with other similar compounds such as:

Biological Activity

Benzo[b]thiophene-2-carboxamide derivatives are gaining attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of analgesia, antimicrobial action, and potential anti-virulence properties. This article explores the synthesis, biological evaluation, and therapeutic potential of these compounds, focusing on their mechanisms of action and structure-activity relationships.

Synthesis of Benzo[b]thiophene-2-carboxamide Derivatives

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves various methods to modify the core structure, leading to a range of compounds with distinct biological profiles. Research has systematically synthesized numerous derivatives, including tetrahydroisoquinolines and piperazines, to explore their efficacy against various pathogens and their potential therapeutic applications .

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzo[b]thiophene-2-carboxamide derivatives against drug-resistant strains of Staphylococcus aureus. A notable compound identified was (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against multiple strains, including clinical isolates. Importantly, this compound showed no cytotoxicity in A549 human lung cells at concentrations significantly above its MIC .

2. Analgesic Effects

Another significant area of research is the analgesic activity of benzo[b]thiophene-2-carboxamide derivatives. A specific compound from this class demonstrated potent agonistic activity at the mu-opioid receptor, activating pathways associated with pain relief while minimizing side effects such as constipation. This compound was found to effectively modulate pain responses in thermal stimulation tests, indicating its potential as a new analgesic agent .

3. Anti-Virulence Activity

The anti-virulence properties of certain benzo[b]thiophene derivatives have also been investigated. These compounds target virulence factors in pathogenic bacteria, potentially reducing their ability to cause disease. For instance, inhibitors that mimic nicotinamide from NAD+ have shown effectiveness in protecting human lung cells from bacterial toxins by disrupting critical interactions necessary for toxin activity .

Structure-Activity Relationships (SAR)

The biological activity of benzo[b]thiophene-2-carboxamide derivatives can be significantly influenced by structural modifications. Key factors include:

  • Substituent Positioning : Variations in substituent positions on the aromatic rings can enhance or diminish biological activity.
  • Functional Groups : The introduction of different functional groups can alter solubility and receptor binding affinity.

A comprehensive SAR analysis is essential for optimizing these compounds for specific therapeutic applications.

Case Studies

Several case studies illustrate the promising applications of benzo[b]thiophene-2-carboxamide derivatives:

Compound Activity MIC (µg/mL) Notes
II.bAntimicrobial4Effective against drug-resistant S. aureus; non-cytotoxic .
Compound 25AnalgesicED50: 10 µgStrong mu-opioid receptor agonist; reduced side effects .
PJ34Anti-Virulence<100 nMProtects lung cells from ExoA toxin; mimics NAD+ interactions .

Properties

Molecular Formula

C31H42N4O3S

Molecular Weight

550.8 g/mol

IUPAC Name

N-[(2S)-1-[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C31H42N4O3S/c1-22(2)18-27(33-31(37)29-19-24-8-5-6-9-28(24)39-29)30(36)32-25-14-16-35(21-25)20-23-10-12-26(13-11-23)38-17-7-15-34(3)4/h5-6,8-13,19,22,25,27H,7,14-18,20-21H2,1-4H3,(H,32,36)(H,33,37)/t25-,27+/m1/s1

InChI Key

HLMWNBIZKQIDFC-VPUSJEBWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)OCCCN(C)C)NC(=O)C3=CC4=CC=CC=C4S3

Canonical SMILES

CC(C)CC(C(=O)NC1CCN(C1)CC2=CC=C(C=C2)OCCCN(C)C)NC(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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